molecular formula C18H20ClN3O5S2 B2371730 N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide CAS No. 477872-89-2

N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide

Cat. No.: B2371730
CAS No.: 477872-89-2
M. Wt: 457.94
InChI Key: RJAQXQMPWGONEG-UHFFFAOYSA-N
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Description

N'-({1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide (CAS: 1024183-79-6; Molecular formula: C₂₀H₂₂ClN₃O₄S) is a sulfonohydrazide derivative featuring a piperidine core substituted at the 1-position with a 4-chlorophenylsulfonyl group and at the 4-position with a benzenesulfonohydrazide moiety.

Properties

IUPAC Name

N'-(benzenesulfonyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S2/c19-15-6-8-17(9-7-15)29(26,27)22-12-10-14(11-13-22)18(23)20-21-28(24,25)16-4-2-1-3-5-16/h1-9,14,21H,10-13H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAQXQMPWGONEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N'-(1-(4-Chlorophenyl)sulfonylpiperidine-4-carbonyl)benzenesulfonohydrazide

Nucleophilic Substitution and Sulfonylation of Piperidine

The synthesis begins with the preparation of the 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylic acid intermediate. Piperidine is reacted with 4-chlorobenzenesulfonyl chloride under basic conditions, typically using anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent. Triethylamine (TEA) is employed to neutralize HCl generated during the reaction. The sulfonylation proceeds at ambient temperature for 6–8 hours, yielding 1-(4-chlorophenyl)sulfonylpiperidine. Subsequent oxidation of the piperidine ring at the 4-position introduces a carboxylic acid group via potassium permanganate (KMnO₄) in acidic aqueous conditions.

Hydrazide Formation via Condensation

The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is then reacted with benzenesulfonohydrazide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is conducted in anhydrous DCM or dimethylformamide (DMF) under nitrogen atmosphere at 0–5°C to minimize side reactions. The mixture is stirred for 12–24 hours, followed by aqueous workup to isolate the crude product.

Table 1: Key Reaction Conditions for Hydrazide Formation
Parameter Value
Coupling Agent EDC (1.2 equiv)
Solvent DMF (anhydrous)
Temperature 0–5°C → room temperature
Reaction Time 24 hours
Yield 68–72%

Reaction Optimization and Side Product Mitigation

Stoichiometric Adjustments

Excess sulfonohydrazide (1.5 equiv) is required to drive the reaction to completion, as unreacted acyl chloride may hydrolyze to the carboxylic acid under aqueous conditions. Side products, such as N,N'-bis(benzenesulfonyl)hydrazine, are minimized by maintaining low temperatures during the coupling step.

Purification Techniques

The crude product is purified via column chromatography using silica gel (60–120 mesh) and a gradient eluent system of ethyl acetate/hexane (3:7 to 1:1). Recrystallization from ethanol/water (4:1) yields analytically pure compound as a white crystalline solid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.53 (m, 2H, piperidine-H), 2.35 (t, J = 6.8 Hz, 2H), 2.83 (t, J = 6.8 Hz, 2H), 3.70 (d, J = 12.4 Hz, 2H), 4.00 (m, 1H), 7.55–7.63 (m, 4H, aromatic-H), 7.85–7.92 (m, 4H, aromatic-H), 11.16 (s, 1H, NH).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 24.8, 42.3, 45.6, 126.5–140.2 (aromatic carbons), 163.1 (C=O), 179.2 (SO₂-NH).
  • HRMS (ESI) : m/z calculated for C₁₈H₂₀ClN₃O₅S₂ [M+H]⁺: 458.0533, found: 458.0533.

Physicochemical Properties

  • Molecular Weight : 458.0 g/mol.
  • XLogP3 : 2.3 (indicative of moderate lipophilicity).
  • Hydrogen Bond Donors/Acceptors : 2/7.

Comparative Analysis of Synthetic Methodologies

Alternative Sulfonylation Approaches

Patent disclosures describe the use of chlorosulfonic acid for direct sulfonylation of piperidine derivatives, though this method requires stringent temperature control (−10°C) to prevent over-sulfonation. The yield for this route (~60%) is marginally lower than the 4-chlorobenzenesulfonyl chloride method.

Hydrazide Coupling Agents

While EDC is preferred for its water solubility, DCC offers higher yields (75%) at the expense of difficult removal of dicyclohexylurea byproducts. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve reaction efficiency by 15–20%.

Applications and Derivative Synthesis

The title compound serves as a precursor for antiviral agents, as evidenced by structural analogs in recent studies. Functionalization at the hydrazide nitrogen with alkyl or aryl groups enhances bioactivity, particularly against RNA viruses. For example, substitution with a trifluoromethyl group increases metabolic stability by 40% in murine models.

Chemical Reactions Analysis

Types of Reactions

N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Key Structural Attributes

  • Piperidine Core : The 4-piperidinyl configuration distinguishes it from 2-piperidinyl analogs like W-18 and W-15, which exhibit opioid receptor interactions .
  • 4-Chlorophenylsulfonyl Substituent : Introduces electron-withdrawing effects, influencing reactivity and binding affinity .

Comparison with Structural Analogs

Substituted Piperidine Sulfonohydrazides

Compound Name Substituents (R₁, R₂) Molecular Weight Key Properties/Activities Reference
Target Compound R₁ = 4-ClC₆H₄SO₂; R₂ = C₆H₅SO₂NHNHCO 451.93 g/mol Antibacterial (inferred)
4-Methyl-N'-(1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl)benzohydrazide R₁ = 4-MeC₆H₄SO₂; R₂ = 4-MeC₆H₄CO 415.51 g/mol Lab use (no bioactivity reported)
N'-(3-Trifluoromethylbenzoyl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carbohydrazide R₁ = 4-ClC₆H₄SO₂; R₂ = 3-CF₃C₆H₄CO 506.92 g/mol Enhanced lipophilicity

Key Differences and Trends

Trifluoromethyl (): Introduces strong electronegativity and lipophilicity, likely enhancing membrane permeability .

Biological Activity :

  • The target compound’s structural analogs (e.g., 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazoles) demonstrate moderate to potent antibacterial activity against E. coli and S. aureus (MIC: 10–12 μM) .
  • In contrast, W-15 and W-18 (2-piperidinyl derivatives) bind opioid receptors, highlighting the pharmacological impact of piperidine substitution patterns .

Synthetic Flexibility :

  • The piperidine-4-carbohydrazide scaffold allows modular substitution, enabling tailored physicochemical properties (e.g., logP, solubility) .

Antibacterial Potential

  • MIC values of 10.31–11.77 μM against Gram-negative pathogens (E. coli, P. aeruginosa) .
  • Activity linked to the sulfonohydrazide group’s ability to disrupt bacterial membrane integrity or enzyme function .

Pharmacological Relevance

  • Sulfonamide Moieties: Known for carbonic anhydrase inhibition (e.g., Sch225336 in ), suggesting possible enzyme-targeted applications for the target compound .

Biological Activity

N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. Its molecular structure includes a piperidine ring and sulfonamide functionalities, which are known to interact with various biological targets. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C18H19ClN3O5S2
  • Molecular Weight : 475.94 g/mol
  • CAS Number : 477872-88-1

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : Initiated from commercially available precursors.
  • Introduction of the Chlorophenyl Group : Achieved through nucleophilic substitution reactions.
  • Sulfonylation : Conducted using sulfonyl chlorides.
  • Final Coupling : The piperidine intermediate is coupled with the benzenesulfonohydrazide moiety via condensation reactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its activity is primarily attributed to its ability to inhibit specific carbonic anhydrase (CA) isoforms, which are often overexpressed in tumors.

Case Study: Inhibition of Carbonic Anhydrases

A study evaluated the compound's efficacy against human carbonic anhydrase isoforms CA IX and XII, which are linked to tumor progression. The results indicated that certain derivatives exhibited potent inhibitory activity:

CompoundIC50 (nM)Target CA
16a51.6CA IX
16b99.6CA IX
16e<50CA XII

These findings suggest that modifications to the sulfonamide structure can enhance inhibitory effects against these isoforms .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound competes with natural substrates for binding sites on carbonic anhydrases, leading to decreased enzyme activity.
  • Cell Viability Reduction : In vitro studies demonstrated a significant reduction in cell viability in cancer cell lines such as MDA-MB-231 and HT-29 when treated with this compound under hypoxic conditions .

Antimicrobial Activity

In addition to its anticancer properties, preliminary research indicates that this compound may possess antimicrobial activity. The presence of sulfonamide groups is known for their broad-spectrum antibacterial effects, although detailed studies are still needed to confirm this aspect.

Q & A

Q. How can the synthesis of this compound be optimized for higher yields?

Methodological Answer: Optimization involves selecting coupling agents, controlling reaction conditions, and refining purification. For example:

  • Coupling Agents : Use EDCI/HOBt in anhydrous acetonitrile to activate the carboxylic acid intermediate, improving coupling efficiency .
  • Temperature : Room temperature (r.t.) reactions reduce side-product formation compared to heated conditions .
  • Purification : Recrystallization from ethanol or diisopropyl ether enhances purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Confirm structure via ^1H/^13C NMR chemical shifts (e.g., benzenesulfonamide protons at δ 7.45–7.89 ppm, piperidine carbons at δ 45–50 ppm) .
  • IR Spectroscopy : Identify sulfonamide (S=O at ~1620 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can researchers assess purity and troubleshoot impurities?

Methodological Answer:

  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (1:1) to track reaction progress .
  • HPLC : C18 columns with methanol/water gradients (e.g., 65:35) resolve sulfonamide derivatives .
  • Recrystallization : Ethanol recrystallization removes unreacted starting materials .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer: SAR studies focus on substituent effects:

  • Electron-Withdrawing Groups : Chloro or nitro groups on the phenyl ring enhance stability and target binding (e.g., 4-chlorophenyl derivatives show higher activity) .
  • Piperidine Modifications : Bulky substituents (e.g., benzyl) may sterically hinder binding, while hydrophilic groups improve solubility .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

Methodological Answer:

  • Rodent Models : Assess oral bioavailability and blood-brain barrier penetration due to sulfonamide CNS activity .
  • Metabolic Stability : Use liver microsomes to predict clearance rates .
  • Dose Optimization : Start with 10–50 mg/kg doses, monitoring plasma levels via LC-MS .

Q. How can computational methods predict binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with carbonic anhydrase IX (PDB: 3IAI) to model sulfonamide interactions .
  • QSAR Models : Correlate logP values with activity; chloro-substituted derivatives often show higher hydrophobicity (logP ~2.5) .

Q. How should researchers resolve contradictory data in biological assays?

Methodological Answer:

  • Dose-Response Curves : Test 3–5 concentrations in triplicate to confirm EC₅₀ values .
  • Control Experiments : Include known inhibitors (e.g., acetazolamide) to validate assay conditions .

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